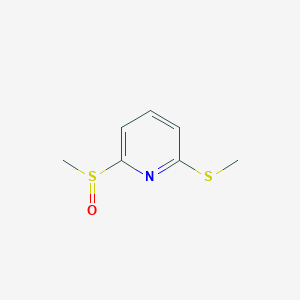![molecular formula C18H21NSSi B14350504 N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline CAS No. 90261-26-0](/img/structure/B14350504.png)
N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline is an organic compound that features a unique combination of phenylsulfanyl and trimethylsilyl groups attached to a prop-2-yn-1-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with phenylsulfanyl aniline under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline involves its interaction with various molecular targets. The phenylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the trimethylsilyl group can be used to protect reactive sites during synthesis. The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
- 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Uniqueness
N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline stands out due to the presence of both phenylsulfanyl and trimethylsilyl groups, which provide unique reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
90261-26-0 |
|---|---|
Molecular Formula |
C18H21NSSi |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-(1-phenylsulfanyl-3-trimethylsilylprop-2-ynyl)aniline |
InChI |
InChI=1S/C18H21NSSi/c1-21(2,3)15-14-18(19-16-10-6-4-7-11-16)20-17-12-8-5-9-13-17/h4-13,18-19H,1-3H3 |
InChI Key |
FKVBRNNPIFXQSO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(NC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


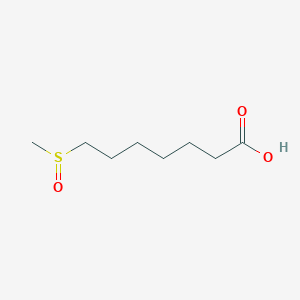
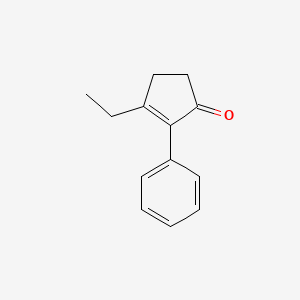
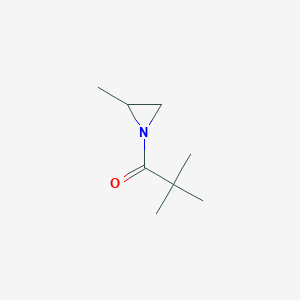
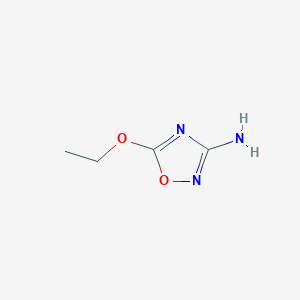
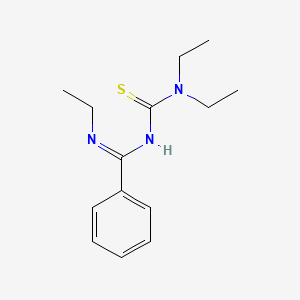
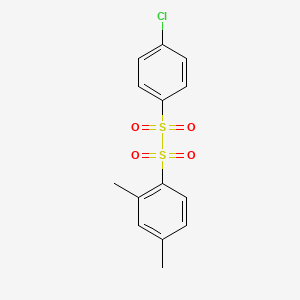
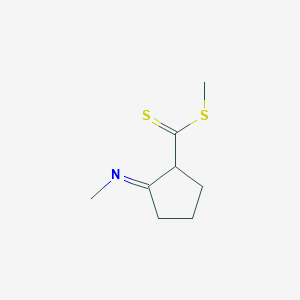

![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
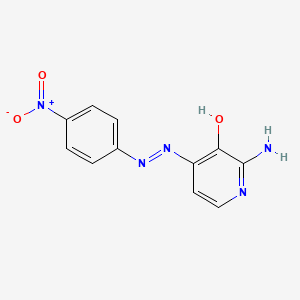
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)

